Decyl 4-nitrophenyl ether chemical properties
Decyl 4-nitrophenyl ether chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Decyl 4-nitrophenyl ether
This guide provides a comprehensive technical overview of Decyl 4-nitrophenyl ether, a molecule of interest for researchers and professionals in organic synthesis, materials science, and drug development. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights grounded in established chemical principles.
Introduction
Decyl 4-nitrophenyl ether, systematically named 1-decoxy-4-nitrobenzene, is an aromatic ether characterized by a ten-carbon aliphatic chain (decyl group) linked to a 4-nitrophenyl moiety via an ether bond. The structure combines a significant hydrophobic component (the decyl chain) with a reactive, electron-deficient aromatic system. The presence of the nitro group at the para-position is critical; its strong electron-withdrawing nature profoundly influences the molecule's reactivity, particularly concerning the aromatic ring and its potential for chemical modification. This unique combination of features makes it a valuable intermediate and a subject of study for various chemical applications.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is foundational for its application in any experimental setting.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 1-decoxy-4-nitrobenzene | [1] |
| Synonyms | p-Nitrophenyl decyl ether, 4-decyloxynitrobenzene | [1] |
| CAS Number | 31657-37-1 | [1] |
| Molecular Formula | C₁₆H₂₅NO₃ | [1] |
| Molecular Weight | 279.37 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid at room temp. | Inferred |
| XLogP3 (Computed) | 6.4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 10 | [1] |
Comparative Data for Analogues:
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4-Nitrophenyl phenyl ether: Melting Point 53-56 °C, Boiling Point 320 °C.[2]
-
Heptyl 4-nitrophenyl ether (Computed): Melting Point ~168 °C, Boiling Point ~430 °C.[3]
The long, flexible decyl chain in Decyl 4-nitrophenyl ether is expected to lower its melting point compared to the rigid phenyl analogue and increase its boiling point due to greater van der Waals forces. The high computed XLogP3 value of 6.4 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents like hexanes, ethers, and chlorinated solvents.
Spectroscopic Characterization
The identity and purity of Decyl 4-nitrophenyl ether are unequivocally confirmed through a combination of spectroscopic techniques.[1]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic decyl chain.
-
Aromatic Region: Two doublets are expected in the downfield region (approx. δ 7.0-8.3 ppm). The protons ortho to the nitro group will be the most deshielded (further downfield), while the protons ortho to the ether linkage will be slightly upfield. This pattern is a classic AA'BB' system for para-substituted benzene rings.
-
Aliphatic Region: The protons on the carbon adjacent to the ether oxygen (-O-CH₂ -) will appear around δ 4.0 ppm.[4] The rest of the methylene groups (-CH₂-) of the decyl chain will produce a complex multiplet around δ 1.2-1.8 ppm, and the terminal methyl group (-CH₃) will be a triplet at approximately δ 0.9 ppm.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the ether oxygen (C-O) will be significantly downfield.
-
Aliphatic Carbons: Ten distinct signals for the decyl chain carbons will be observed in the upfield region of the spectrum.
-
-
Infrared (IR) Spectroscopy:
-
C-O Stretch: A strong, characteristic C-O-C stretching vibration for aromatic ethers is expected between 1200-1275 cm⁻¹.[4]
-
NO₂ Stretches: Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent, typically around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.
-
C-H Stretches: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 279. The fragmentation pattern would likely involve cleavage of the decyl chain, leading to prominent peaks with m/z values of 43, 41, and 57, and cleavage of the ether bond.[1]
Synthesis and Purification
The most direct and reliable method for preparing Decyl 4-nitrophenyl ether is the Williamson ether synthesis . This classic nucleophilic substitution reaction provides a high-yielding and scalable route.
Causality of Experimental Design
The Williamson synthesis is chosen for its efficiency. The reaction involves the deprotonation of a weakly acidic phenol (4-nitrophenol) to form a more potent nucleophile (phenoxide), which then attacks an alkyl halide (1-bromodecane).
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Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the 4-nitrophenol (pKa ≈ 7.1) but not so strong as to cause side reactions with the solvent or alkyl halide. Sodium hydride could also be used but requires more stringent anhydrous conditions.[5]
-
Choice of Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is selected. These solvents effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.
-
Reaction Temperature: Mild heating (e.g., 60-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting elimination side reactions of the alkyl halide.
Experimental Protocol: Synthesis of Decyl 4-nitrophenyl ether
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and 100 mL of anhydrous acetonitrile.
-
Nucleophile Formation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt.
-
Alkyl Halide Addition: Add 1-bromodecane (1.1 eq) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-nitrophenol starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[6]
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Decyl 4-nitrophenyl ether as a pure compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for Decyl 4-nitrophenyl ether.
Chemical Reactivity and Mechanistic Insights
The reactivity of Decyl 4-nitrophenyl ether is dominated by the influence of the nitro group and the stability of the ether linkage.
Caption: Key chemical reactions of Decyl 4-nitrophenyl ether.
Reduction of the Nitro Group
A cornerstone reaction for this class of compounds is the reduction of the nitro group to an amine. This transformation is pivotal in drug development as it introduces a versatile primary amine functional group, which can be further modified (e.g., through acylation, alkylation, or diazotization).
-
Mechanism & Causality: Catalytic hydrogenation is the most common and clean method. A catalyst, typically palladium on carbon (Pd/C), facilitates the addition of hydrogen (H₂) across the N-O bonds.[7] The reaction proceeds through nitroso and hydroxylamine intermediates to yield the corresponding aniline. The choice of a heterogeneous catalyst like Pd/C is driven by its high efficiency and ease of removal from the reaction mixture by simple filtration.
Nucleophilic Aromatic Substitution (SNAr)
The 4-nitrophenyl group is highly activated towards nucleophilic aromatic substitution.[8] The powerful electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step of the reaction. While the decyloxy group is not an excellent leaving group, strong nucleophiles under forcing conditions can displace it. This reactivity is more pronounced in related compounds like 4-nitrophenyl phenyl ethers, which are used in the synthesis of APIs via nucleophilic substitution.[8]
Hydrolysis of the Ether Linkage
Aryl ethers are generally very stable and resistant to cleavage. Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, the C(sp²)-O bond in aryl ethers has partial double bond character, making it much stronger. Hydrolysis of Decyl 4-nitrophenyl ether to yield 4-nitrophenol and decanol would require harsh acidic conditions and high temperatures.[9] Studies on the pH-dependent hydrolysis of related 4-nitrophenyl glycosides show that cleavage is often catalyzed by acid, which protonates the ether oxygen, making the anomeric carbon more electrophilic.[10][11] A similar acid-catalyzed mechanism would be expected for this ether, though at a much slower rate due to the stability of the aryl ether bond.
Applications in Research and Drug Development
While specific high-profile applications for Decyl 4-nitrophenyl ether are not widely documented, its structure suggests several potential uses based on the known applications of its constituent parts.
-
Synthetic Intermediate: Its primary role is as a building block. The nitro group can be reduced to an amine, providing a synthetic handle for building more complex molecules, such as potential pharmaceutical candidates or functional dyes.[8] The long alkyl chain can be used to impart lipophilicity, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties.
-
Chemical Probes and Substrates: The 4-nitrophenyl moiety is a well-known chromophore. In related p-nitrophenyl esters, enzymatic hydrolysis releases the 4-nitrophenolate anion, which has a distinct yellow color and strong absorbance at ~405 nm, making it an excellent reporter for enzyme activity assays.[12] While this ether is much more stable than an ester, it could potentially be designed into substrates for etherase or O-dealkylation enzymes, such as cytochrome P450s, where cleavage would release the chromophore.[13]
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Material Science: Long-chain alkyl aromatic compounds can exhibit liquid crystalline properties. The combination of the rigid nitrophenyl group and the flexible decyl chain could be explored for applications in materials science. Furthermore, related isomers like Dodecyl 2-nitrophenyl ether are used as plasticizers in ion-selective electrodes, suggesting a potential role for Decyl 4-nitrophenyl ether in similar membrane-based technologies.[14]
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS) classification, Decyl 4-nitrophenyl ether is flagged with H413: "May cause long lasting harmful effects to aquatic life."[1] Therefore, it must not be released into the environment.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[15][16]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors or mists and contact with skin and eyes.[15]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][15]
References
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ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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Creighton University. (n.d.). A Method of Preparation of 4-Nitro Diphenyl Ether. Retrieved from [Link]
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Kudo, K., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.
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NIST. (n.d.). Bis(p-nitrophenyl) ether. NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Decyl 4-nitrophenyl ether. PubChem Compound Database. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Heptyl 4-nitrophenyl ether (CAS 13565-36-1). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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ChemRxiv. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction scheme of hydrolysis of p-nitrophenyl esters. Retrieved from [Link]
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Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
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MDPI. (2023). Electrochemical Reduction Performance and Mechanism of 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) with Pd/Metal Foam Electrodes. Retrieved from [Link]
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CEM Corporation. (n.d.). Hydrolysis Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]
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ResearchGate. (2012). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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